molecular formula C21H17NO5S B2643883 5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 380644-65-5

5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B2643883
CAS No.: 380644-65-5
M. Wt: 395.43
InChI Key: WQCLZEKRHLJMFQ-UHFFFAOYSA-N
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Description

5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a synthetic compound that features a unique combination of a thieno[2,3-d][1,3]oxazin-4-one core with phenyl and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thieno[2,3-d][1,3]oxazin-4-one Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[2,3-d][1,3]oxazin-4-one ring system.

    Introduction of the Phenyl and Trimethoxyphenyl Groups: The phenyl and trimethoxyphenyl groups are introduced through substitution reactions, often using reagents such as phenylboronic acid and trimethoxyphenylboronic acid in the presence of palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and trimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound could be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its unique structural properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-1: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.

    Podophyllotoxin: An anti-cancer agent that also features a trimethoxyphenyl group.

    Colchicine: An anti-gout agent with a trimethoxyphenyl group that inhibits tubulin polymerization.

Uniqueness

5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its combination of a thieno[2,3-d][1,3]oxazin-4-one core with phenyl and trimethoxyphenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-phenyl-2-(3,4,5-trimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-24-15-9-13(10-16(25-2)18(15)26-3)19-22-20-17(21(23)27-19)14(11-28-20)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCLZEKRHLJMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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